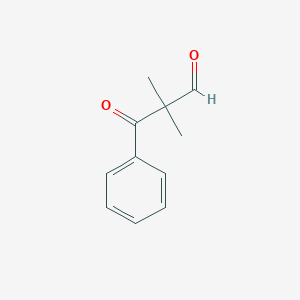
2,2-Dimethyl-3-oxo-3-phenylpropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-3-oxo-3-phenylpropanal, also known as this compound, is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
DMOP serves as a valuable intermediate in the synthesis of various organic compounds:
- Building Block for Complex Molecules : DMOP's structure allows it to be transformed into more complex molecules through various chemical reactions such as aldol condensation and Michael addition.
- Synthesis of Fragrance Compounds : Due to its aromatic properties, DMOP is used in the formulation of perfumes and flavoring agents. It has been noted for its floral scent characteristics, making it suitable for use in the cosmetic industry .
Pharmaceutical Applications
DMOP has potential applications in medicinal chemistry:
- Antimicrobial Agents : Research indicates that derivatives of DMOP exhibit antimicrobial properties, which can be exploited in developing new antibiotics.
- Anti-inflammatory Compounds : Some studies suggest that modifications of DMOP can lead to compounds with anti-inflammatory effects, providing a pathway for new therapeutic agents .
Table 1: Summary of Synthesis Methods and Yields
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Stork Enamine Alkylation | N-isopropylbenzamide + 1-Pyrrolizino-2-methyl-1-propene | 15% |
| Bromination + Alkylation | Various substituted alkylaromatics | 65% |
Case Study 1: Fragrance Development
A study highlighted the synthesis of DMOP derivatives that possess unique olfactory properties. The derivatives were evaluated for their scent profiles and found to have applications in creating new fragrances that mimic natural floral scents .
Case Study 2: Antimicrobial Activity
Research conducted on DMOP derivatives showed promising results against various bacterial strains. The study focused on modifying the carbon chain length and functional groups to enhance antimicrobial efficacy, demonstrating the potential for developing new antibiotics from this compound .
Eigenschaften
CAS-Nummer |
1750-74-9 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
2,2-dimethyl-3-oxo-3-phenylpropanal |
InChI |
InChI=1S/C11H12O2/c1-11(2,8-12)10(13)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
RAKVKEWSBZRILU-UHFFFAOYSA-N |
SMILES |
CC(C)(C=O)C(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C=O)C(=O)C1=CC=CC=C1 |
Synonyme |
2,2-DIMETHYL-3-OXO-3-PHENYLPROPANAL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















